

A Comprehensive Technical Guide to NW/KF Flange Standards in Vacuum Systems

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a thorough understanding of the NW/KF flange standard, a cornerstone of modern vacuum technology. From fundamental principles to detailed technical specifications and experimental protocols, this document equips researchers, scientists, and drug development professionals with the knowledge to effectively utilize and troubleshoot these essential components in their laboratory and manufacturing environments.

Introduction to NW/KF Flanges

The NW/KF flange system, where "NW" stands for Nennweite (nominal width in German) and "KF" for Klein Flansche (small flange in German), is a standardized system for quick-release vacuum connections.^{[1][2][3]} These flanges are also commonly referred to as QF or DIN flanges.^{[1][2]} They are a ubiquitous feature in vacuum systems operating from rough to high vacuum levels, prized for their simplicity, reliability, and ease of use.^{[3][4]}

The core principle of the NW/KF flange system is the creation of a vacuum-tight seal by compressing an elastomeric O-ring between two identical, sexless flanges.^{[1][5]} This compression is achieved uniformly by a circumferential clamp. The designation of an NW/KF flange, such as NW25, corresponds to the nominal inner diameter of the tubing it can be welded to, in millimeters.^{[1][5]}

Core Components and Sealing Mechanism

A standard NW/KF connection consists of four key components:

- **Two Symmetrical NW/KF Flanges:** These flanges feature a smooth, flat sealing surface and a 15-degree tapered rear surface for the clamp to engage.
- **Centering Ring:** This component fits between the two flanges and serves two critical purposes: it holds the O-ring in the correct position and ensures the proper alignment of the flanges.
- **O-Ring:** Typically made from elastomers like Viton® (FKM), Buna-N (Nitrile), or Silicone, the O-ring is the primary sealing element. The choice of O-ring material is critical as it dictates the vacuum system's operating temperature range and chemical compatibility.
- **Clamp:** A hinged, circular clamp with a wing nut or bolt mechanism fits over the tapered surfaces of the two flanges. Tightening the clamp applies a uniform force, compressing the O-ring to create a reliable vacuum seal.

The sealing mechanism relies on the elastic properties of the O-ring. As the clamp is tightened, the O-ring is compressed between the flat, smooth surfaces of the flanges, filling any microscopic imperfections and creating a barrier that prevents atmospheric gases from entering the vacuum system.

Technical Specifications

The performance and dimensions of NW/KF flanges are governed by international standards, primarily ISO 2861 and DIN 28403.^[2]

Dimensional Standards

The following table summarizes the standard dimensions for the most common NW/KF flange sizes.

Flange Size	Flange Outer Diameter (mm)	Nominal Bore (mm)
NW10	30	12
NW16	30	17.2
NW25	40	26.2
NW40	55	41.2
NW50	75	53.2

Note: These dimensions are based on ISO 2861 and may have slight variations between manufacturers.

Pressure and Temperature Ratings

The operational pressure and temperature of an NW/KF flanged connection are primarily limited by the material of the O-ring.

O-Ring Material	Temperature Range	Pressure Range (Torr)	Common Applications
Buna-N (Nitrile)	-40°C to 107°C	Atmosphere to $\sim 10^{-7}$	General purpose, rough to medium vacuum applications.
Viton® (FKM)	-26°C to 204°C	Atmosphere to $\sim 10^{-8}$	Higher temperature applications, good chemical resistance. [2]
Silicone (VMQ)	-54°C to 232°C	Atmosphere to $\sim 10^{-7}$	Wide temperature range, but higher gas permeability than Viton®.

Stainless steel (typically 304L or 316L) and aluminum are the most common materials for the flanges and centering rings, offering excellent corrosion resistance and low outgassing

properties.[1]

Experimental Protocols

Proper assembly and testing are crucial for achieving a leak-tight vacuum system.

Assembly Protocol

A meticulous assembly process is the first line of defense against vacuum leaks.

Materials:

- Two clean NW/KF flanges
- New, appropriate O-ring
- Centering ring
- Clamp
- Lint-free wipes
- Solvent (e.g., isopropyl alcohol)
- Powder-free gloves

Procedure:

- Preparation: Wear powder-free gloves to prevent contamination of the sealing surfaces.[5]
Work on a clean, lint-free surface.
- Inspection: Visually inspect the sealing surfaces of both flanges for any scratches, dents, or other imperfections.[5] Scratches that cross the sealing surface can create a leak path. Inspect the O-ring for any cuts, nicks, or signs of degradation. Discard any damaged components.
- Cleaning: Thoroughly clean the flange sealing surfaces and the O-ring with a lint-free wipe dampened with a suitable solvent like isopropyl alcohol to remove any oils, dust, or other contaminants.[5] Allow the solvent to fully evaporate before assembly.

- Assembly: a. Place the O-ring into the groove of the centering ring. b. Place the centering ring with the O-ring onto one of the flange faces, ensuring it is properly seated. c. Bring the second flange into contact with the centering ring, ensuring the two flanges are parallel.
- Clamping: a. Open the clamp and place it around the circumference of the two flanges, ensuring it engages with the tapered surfaces. b. Hand-tighten the wing nut or bolt.^[6] Continue to tighten until you feel a firm metal-to-metal contact.^[7] This indicates that the centering ring is properly seated against both flanges. Do not overtighten, as this can damage the clamp or the flanges.

Helium Leak Detection Protocol

Helium leak detection is a highly sensitive method for identifying and locating leaks in a vacuum system.

Equipment:

- Helium mass spectrometer leak detector (MSLD)
- Helium spray probe
- Vacuum pumping system connected to the assembled components

Procedure:

- System Evacuation: Evacuate the assembled NW/KF connection and the rest of the vacuum system to the appropriate operating pressure for the leak detector.
- Leak Detector Connection: Connect the helium leak detector to the vacuum system according to the manufacturer's instructions.
- Calibration: Calibrate the leak detector using a calibrated leak standard to ensure accurate readings.
- Leak Testing: a. Begin by spraying a small amount of helium gas from the spray probe around the outside of the clamped NW/KF connection. b. Direct the helium stream at the potential leak path, which is the interface between the two flanges and the clamp. c. Monitor

the leak detector's output. A sudden increase in the helium signal indicates a leak at the location being sprayed.

- Pinpointing the Leak: If a leak is detected, carefully move the spray probe around the flange circumference to pinpoint the exact location of the leak.
- Remediation: If a leak is found, vent the system, disassemble the connection, re-inspect and clean the components, replace the O-ring if necessary, and reassemble following the protocol in section 4.1. Then, repeat the leak test.

Visualizations

Component Relationship Diagram

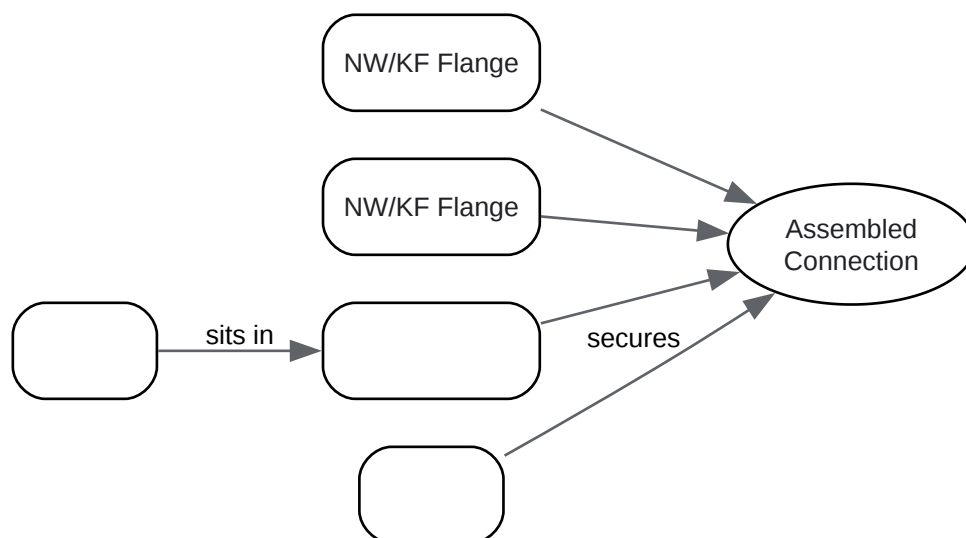


Figure 1: NW/KF Flange Assembly Components

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Assembly Workflow

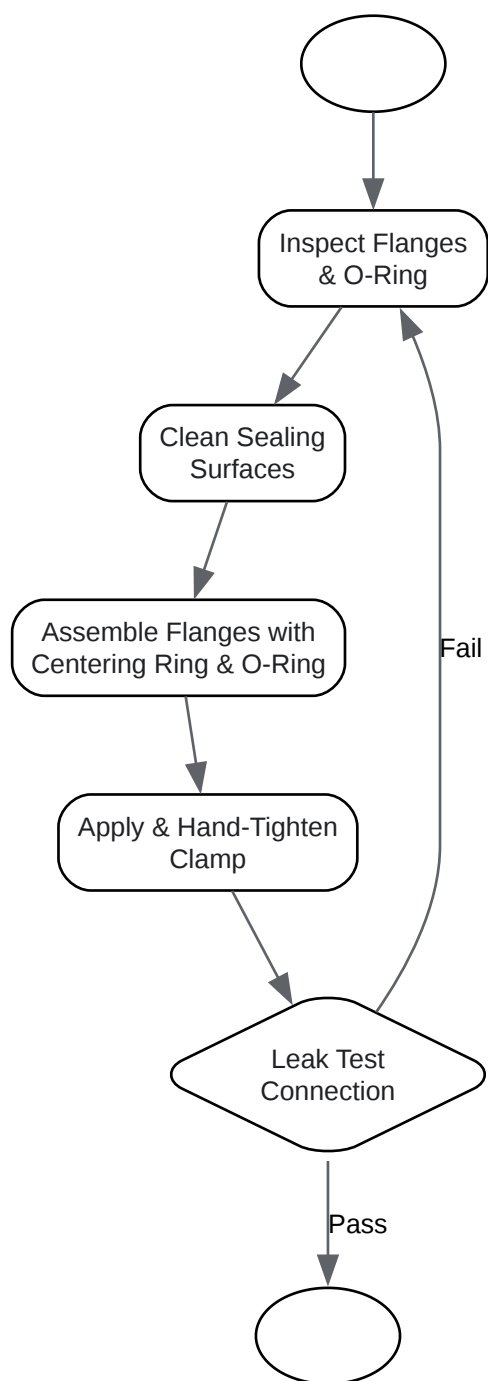


Figure 2: NW/KF Flange Assembly Workflow

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Troubleshooting Logic for Vacuum Leaks

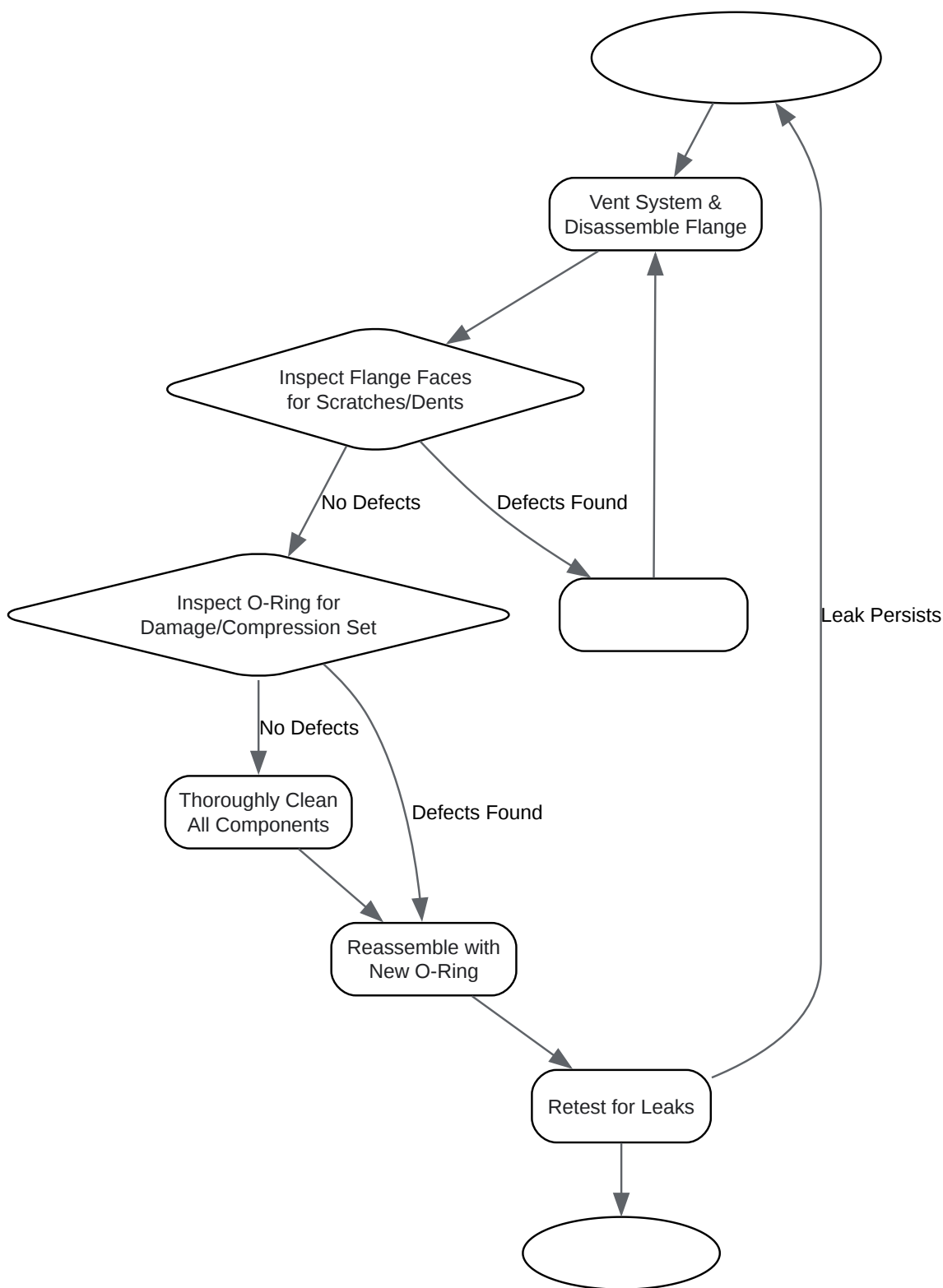


Figure 3: Troubleshooting NW/KF Flange Leaks

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Figure 3: Troubleshooting NW/KF Flange Leaks

Conclusion

The NW/KF flange system represents a critical and versatile technology for a wide array of vacuum applications. Its simplicity of design, ease of use, and robust performance make it an indispensable tool for researchers, scientists, and professionals in drug development and other scientific fields. A comprehensive understanding of its components, technical specifications, and proper handling protocols, as outlined in this guide, is paramount to achieving and maintaining the high-quality vacuum environments necessary for cutting-edge research and production. By adhering to these standards and best practices, users can ensure the integrity and reliability of their vacuum systems.

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